1-Ethynylnaphthalene
Overview
Description
1-Ethynylnaphthalene can be prepared from 1-acetonaphthone or 1-naphthyl-2-trimethylsilylacetylene.
Scientific Research Applications
Inhibition of Cytochrome P450 Enzymes : 2-Ethynylnaphthalene (a closely related compound) is known for its inhibitory effects on CYP2B4, a cytochrome P450 enzyme. It exhibits both reversible and irreversible inhibition, with the degree of inhibition dependent on substrate size and molecular properties (Cheng, Harris, Reed, & Backes, 2007).
Photopolymerization : 1,4-Diethynylnaphthalene, which includes the 1-ethynylnaphthalene unit, can be polymerized upon UV irradiation to form a polyene polymer. This demonstrates the potential of ethynylnaphthalene derivatives in the synthesis of specialized polymers (Rohde & Wegner, 1978).
Study of Enzymatic Interactions : Research on 2-ethynylnaphthalene has provided insights into the mechanism of enzyme-inhibitor interactions, especially related to the size of substrate molecules and their effect on reversible inhibition (Cheng, Harris, Reed, & Backes, 2007).
Structural Analysis of Polymers : The study of helical poly(2-ethynylnaphthalenes) showcases the different physical properties these polymers can exhibit, such as color changes, which are influenced by their helical structure (Mawatari et al., 2014).
Chemical Modification Studies : 2-Ethynylnaphthalene has been used to study chemical modifications of cytochrome P450 enzymes. These studies help in understanding the interaction of chemicals with these enzymes, which are crucial in drug metabolism (Yun et al., 1992).
Synthesis of Polyacetylenes : Ethynylnaphthalene derivatives are used in the synthesis of deeply colored soluble polyacetylenes, demonstrating their utility in creating specialized polymeric materials (Yamaguchi, Hirama, & Nishihara, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Ethynylnaphthalene is cytochrome P450 1B1 . Cytochrome P450 1B1 is an enzyme that plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
This compound acts as a selective inhibitor of cytochrome P450 1B1 This means it binds to this enzyme and reduces its activity
Biochemical Analysis
Biochemical Properties
1-Ethynylnaphthalene interacts with the enzyme cytochrome P450 1B1 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics. The interaction between this compound and cytochrome P450 1B1 is selective, indicating that the compound may have a specific affinity for this enzyme .
Molecular Mechanism
This compound acts as a selective inhibitor of cytochrome P450 1B1 . This suggests that the compound may bind to this enzyme, thereby inhibiting its activity. The exact molecular mechanism, including the nature of the binding interaction and the resulting changes in gene expression, is yet to be fully understood.
Metabolic Pathways
This compound interacts with the enzyme cytochrome P450 1B1 , suggesting that it may be involved in the metabolic pathways associated with this enzyme
Properties
IUPAC Name |
1-ethynylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUXEWWARACSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31961-12-3 | |
Record name | Naphthalene, 1-ethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31961-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90935650 | |
Record name | 1-Ethynylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15727-65-8 | |
Record name | 1-Ethynylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15727-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015727658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethynylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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